

# Spectroscopic Profile of 2,3-Difluoro-6-nitrobenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Difluoro-6-nitrobenzonitrile

Cat. No.: B2356266

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This technical document provides a comprehensive overview of the spectroscopic properties of **2,3-Difluoro-6-nitrobenzonitrile**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science, offering detailed experimental data and methodologies for its characterization.

## Molecular Structure and Properties

**2,3-Difluoro-6-nitrobenzonitrile** is a substituted aromatic compound with the chemical formula  $C_7H_2F_2N_2O_2$  and a molecular weight of 184.10 g/mol. The presence of two fluorine atoms, a nitro group, and a nitrile group on the benzene ring results in a unique electronic and vibrational profile, which can be elucidated through various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of **2,3-Difluoro-6-nitrobenzonitrile** in solution. The following data has been reported for the compound dissolved in chloroform-d ( $CDCl_3$ ).

### $^1H$ NMR Data

The proton NMR spectrum shows two aromatic protons, consistent with the disubstituted benzene ring.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.69	dd	Ar-H <sup>4</sup>
8.24	ddd	Ar-H <sup>5</sup>

## <sup>19</sup>F NMR Data

The fluorine NMR spectrum provides information about the two fluorine atoms attached to the aromatic ring.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
-122.73	ddd	Ar-F <sup>3</sup>
-123.78	ddd	Ar-F <sup>2</sup>

## Experimental Protocol: NMR Spectroscopy

A sample of **2,3-Difluoro-6-nitrobenzonitrile** was dissolved in deuterated chloroform (CDCl<sub>3</sub>). <sup>1</sup>H and <sup>19</sup>F NMR spectra were acquired on a standard NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.

m/z	Relative Intensity (%)
46	8
61	14
68	11
75	24
87	20
88	99
99	10
112	26
126	38
138	42
154	100 (Molecular Ion)

## Experimental Protocol: Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer, with the m/z values and their relative intensities recorded.

## Vibrational Spectroscopy (FT-IR and FT-Raman)

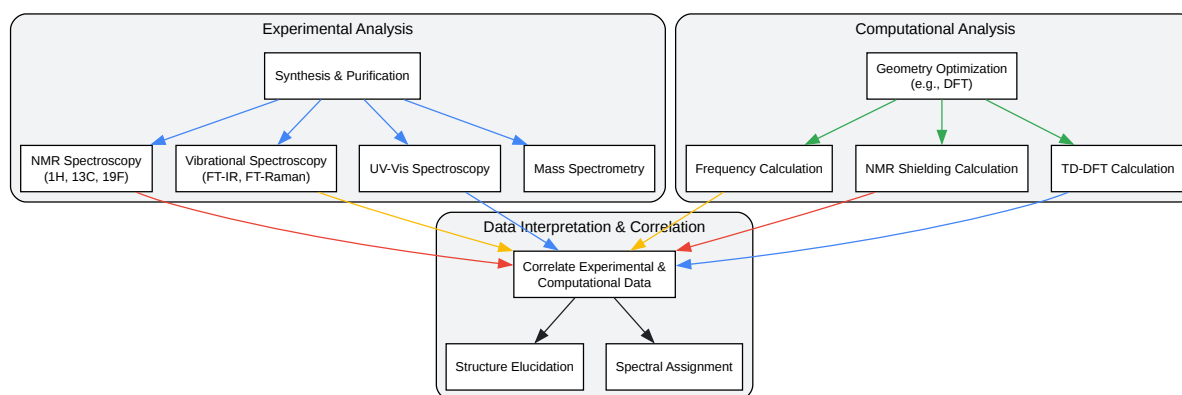
No comprehensive experimental FT-IR or FT-Raman data for **2,3-Difluoro-6-nitrobenzonitrile** has been identified in the reviewed literature. A complete spectroscopic analysis would typically involve these techniques to probe the vibrational modes of the molecule, including the characteristic stretching frequencies of the nitrile (C≡N) and nitro (NO<sub>2</sub>) groups.

## Electronic Spectroscopy (UV-Vis)

No specific UV-Vis absorption data for **2,3-Difluoro-6-nitrobenzonitrile** has been detailed in the available literature. This analysis would be valuable for understanding the electronic transitions within the molecule.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **2,3-Difluoro-6-nitrobenzonitrile**, integrating both experimental and computational approaches.



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Caption: Workflow for Spectroscopic Characterization.

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